molecular formula C18H25N3O3 B2428520 N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-4-methylpiperidine-1-carboxamide CAS No. 877640-16-9

N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-4-methylpiperidine-1-carboxamide

Cat. No.: B2428520
CAS No.: 877640-16-9
M. Wt: 331.416
InChI Key: IAOFKUPPPGTVQH-UHFFFAOYSA-N
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Description

N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-4-methylpiperidine-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a methoxyphenyl group, a pyrrolidinone ring, and a piperidine carboxamide moiety. Its distinct chemical configuration makes it a subject of interest for researchers exploring new chemical reactions, biological activities, and potential therapeutic uses.

Properties

IUPAC Name

N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-4-methylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O3/c1-13-7-9-20(10-8-13)18(23)19-14-11-17(22)21(12-14)15-3-5-16(24-2)6-4-15/h3-6,13-14H,7-12H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAOFKUPPPGTVQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-4-methylpiperidine-1-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach involves the Ugi reaction, which is a multi-component reaction that can efficiently produce complex molecules .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-4-methylpiperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.

Mechanism of Action

The mechanism of action of N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-4-methylpiperidine-1-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives and methoxyphenyl-containing molecules. Examples are:

Uniqueness

What sets N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-4-methylpiperidine-1-carboxamide apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-4-methylpiperidine-1-carboxamide is a complex organic compound with potential pharmacological applications. Its unique structure, characterized by a piperidine and pyrrolidine moiety, suggests various biological activities, including enzyme inhibition and antimicrobial properties. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H24N2O3C_{17}H_{24}N_{2}O_{3} with a molecular weight of 304.4 g/mol. The compound's structure is pivotal in determining its biological interactions.

PropertyValue
Molecular FormulaC₁₇H₂₄N₂O₃
Molecular Weight304.4 g/mol
CAS Number954651-86-6

The biological activity of this compound primarily involves its interaction with various molecular targets, including receptors and enzymes. It may inhibit enzyme activity by binding to the active site or modulate receptor functions, leading to diverse pharmacological effects.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies have shown moderate to strong activity against Salmonella typhi and Bacillus subtilis, suggesting potential applications in treating bacterial infections .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. In particular, derivatives of piperidine have demonstrated strong AChE inhibition, which is crucial in the treatment of neurodegenerative diseases like Alzheimer’s . The following table summarizes the IC50 values for various derivatives:

CompoundIC50 (µM)
This compoundNot specified
Reference Standard (Thiourea)21.25 ± 0.15

Neuropharmacological Effects

The compound's structural features suggest potential neuropharmacological effects. Piperidine derivatives are often explored for their cognitive-enhancing properties, which may be beneficial in treating cognitive disorders .

Case Studies

Several studies have focused on the synthesis and evaluation of similar compounds. For example, a study on piperidine derivatives highlighted their significant anti-inflammatory and anticancer activities, indicating that modifications at specific positions can enhance their therapeutic profiles .

Q & A

Basic Question: What are the key structural characterization techniques for confirming the identity of N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-4-methylpiperidine-1-carboxamide?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR to verify the 4-methoxyphenyl (δ ~3.8 ppm for OCH3_3), pyrrolidin-5-one (δ ~2.5–3.5 ppm for CH2_2 groups), and 4-methylpiperidine moieties (δ ~1.2–1.5 ppm for CH(CH3_3)) .
  • High-Resolution Mass Spectrometry (HRMS): Confirm the molecular formula (C18_{18}H23_{23}N3_3O3_3) by matching the exact mass (e.g., 353.1739 Da) with theoretical values .
  • Infrared Spectroscopy (IR): Identify carbonyl stretches (C=O at ~1700–1750 cm1^{-1}) and aromatic C-H stretches (3000–3100 cm1^{-1}) .

Basic Question: What synthetic strategies are reported for constructing the pyrrolidin-5-one core in this compound?

Methodological Answer:

  • Multi-Step Cyclization: Start with 4-methoxyphenyl-substituted precursors, such as 5-phenyl-1-pentanol derivatives, and employ condensation reactions (e.g., with piperidine carboxamides) to form the pyrrolidinone ring .
  • Amide Coupling: Use coupling agents like HATU or EDCI to link the pyrrolidinone intermediate (e.g., 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid) with 4-methylpiperidine .

Advanced Question: How can researchers address discrepancies in biological activity data across studies involving this compound?

Methodological Answer:

  • Batch Purity Analysis: Ensure ≥95% purity via HPLC with UV detection (λ = 254 nm) and address impurities (e.g., residual solvents or unreacted intermediates) that may skew bioassay results .
  • Receptor Binding Assay Optimization: Standardize assay conditions (e.g., pH, temperature, and buffer composition) to minimize variability. Cross-validate using orthogonal methods like SPR (surface plasmon resonance) .
  • Structural Isomer Identification: Use chiral chromatography or X-ray crystallography to rule out enantiomeric or diastereomeric interference, as seen in related piperidine-carboxamide analogs .

Advanced Question: What computational approaches are suitable for predicting the pharmacokinetic properties of this compound?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations: Model interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic stability. Focus on the 4-methoxyphenyl group’s susceptibility to demethylation .
  • QSAR Modeling: Corrogate structural descriptors (e.g., logP, polar surface area) with in vitro permeability data (Caco-2 assays) to estimate oral bioavailability .
  • Free Energy Perturbation (FEP): Calculate binding affinities for off-target receptors (e.g., serotonin or dopamine receptors) to assess selectivity .

Advanced Question: How can the compound’s SAR be systematically explored to enhance target binding affinity?

Methodological Answer:

  • Fragment-Based Screening: Replace the 4-methylpiperidine group with substituted piperazines or azetidines to probe steric and electronic effects .
  • Bioisosteric Replacement: Substitute the 4-methoxyphenyl with fluorophenyl or trifluoromethylphenyl groups to modulate lipophilicity and metabolic stability .
  • Proteolysis-Targeting Chimeras (PROTACs): Conjugate the compound to E3 ligase ligands (e.g., thalidomide analogs) to degrade target proteins instead of inhibiting them .

Basic Question: What safety precautions are critical when handling this compound in the laboratory?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure. Work in a fume hood due to potential inhalation hazards .
  • Waste Disposal: Neutralize acidic/basic residues (e.g., from coupling reactions) before disposal. Follow EPA guidelines for halogenated organic waste (if chlorinated byproducts are present) .
  • Emergency Protocols: In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical evaluation for acute toxicity symptoms (e.g., nausea, dizziness) .

Advanced Question: How can researchers resolve crystallographic ambiguities in the compound’s solid-state structure?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SCXRD): Grow crystals via slow evaporation in polar aprotic solvents (e.g., DMF/EtOH mixtures). Resolve torsional angles of the pyrrolidinone ring to confirm chair/boat conformations .
  • Powder X-ray Diffraction (PXRD): Compare experimental patterns with simulated data from SCXRD to detect polymorphic variations .
  • Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., C-H···O hydrogen bonds) to explain packing stability .

Advanced Question: What strategies mitigate oxidative degradation of the 4-methoxyphenyl group during long-term storage?

Methodological Answer:

  • Antioxidant Additives: Include 0.1% w/v ascorbic acid or BHT in stock solutions to inhibit radical-mediated oxidation .
  • Lyophilization: Store the compound as a lyophilized powder under argon at -20°C to minimize exposure to moisture and oxygen .
  • Accelerated Stability Testing: Use HPLC to monitor degradation under forced conditions (40°C/75% RH) and identify degradation products (e.g., demethylated analogs) .

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